4-Nitrophthalic acid
Overview
Description
4-Nitrophthalic acid, with the chemical formula C8H5NO6, is a compound known for its applications in various chemical processes. This solid, also referred to as 4-Nitrobenzene-1,2-dicarboxylic acid, is characterized by its nitro and carboxylic acid functional groups. It is commonly used as a precursor for the synthesis of dyes and pigments, as well as in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
4-Nitrophthalic acid is a useful organic compound for research related to life sciences . It has been used in the preparation of a 2D homochiral inorganic-organic framework by reacting with manganese ions . .
Mode of Action
It is known to interact with manganese ions in the preparation of a 2D homochiral inorganic-organic framework
Biochemical Pathways
It is known to be involved in the preparation of a 2D homochiral inorganic-organic framework
Result of Action
It is known to be used in the preparation of a 2D homochiral inorganic-organic framework
Action Environment
It is recommended to store this compound in a dry, cool, and well-ventilated place .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Nitrophthalic acid are not well-studied. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of a 2D homochiral inorganic-organic framework by reacting with manganese ions and ancillary 4,4′-bipyridine ligands .
Molecular Mechanism
It is known to interact with manganese ions and 4,4′-bipyridine ligands to form a 2D homochiral inorganic-organic framework
Preparation Methods
4-Nitrophthalic acid can be synthesized through several methods:
Nitration of Phthalic Acid or Phthalic Anhydride: This method involves the nitration of phthalic acid or phthalic anhydride, followed by separation from the accompanying 3-nitrophthalic acid.
Hydrolysis of 4-Nitrophthalimide: In this method, 4-nitrophthalimide is added to a sodium hydroxide solution, heated to boiling, and then made acidic with concentrated nitric acid.
Green Chemistry Approach: Aromatic or aliphatic nitriles are dissolved in 1-butyl-3-methylimidazolium hydrogen sulfate and heated at 60-65°C.
Chemical Reactions Analysis
4-Nitrophthalic acid undergoes various chemical reactions:
Oxidation: It can be oxidized to form 4-nitrophthalic anhydride.
Reduction: The nitro group can be reduced to an amino group, forming 4-aminophthalic acid.
Common reagents and conditions used in these reactions include nitric acid for oxidation, hydrogen gas with a catalyst for reduction, and aldehydes, 1,3-dicarbonyl compounds, and urea or thiourea for substitution reactions. Major products formed from these reactions include 4-nitrophthalic anhydride, 4-aminophthalic acid, and 3,4-dihydropyrimidin-2(1H)-ones .
Scientific Research Applications
4-Nitrophthalic acid has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of dyes, pigments, and other organic compounds.
Biology: It has been studied for its tissue-specific activity and potential use in biological assays.
Medicine: It is an impurity of Apremilast, a drug used to treat certain types of arthritis.
Industry: It is used in the production of agrochemicals and as a catalyst in various industrial processes.
Comparison with Similar Compounds
4-Nitrophthalic acid can be compared with other similar compounds, such as:
3-Nitrophthalic Acid: Similar in structure but with the nitro group in a different position, leading to different chemical properties and reactivity.
4-Nitrobenzoic Acid: Lacks the second carboxylic acid group, making it less versatile in certain chemical reactions.
4-Nitrophthalonitrile: Contains a nitrile group instead of carboxylic acid groups, leading to different reactivity and applications.
This compound is unique due to its combination of nitro and carboxylic acid functional groups, which provide versatility in chemical reactions and applications.
Properties
IUPAC Name |
4-nitrophthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO6/c10-7(11)5-2-1-4(9(14)15)3-6(5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBQXWXKPNIVSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060581 | |
Record name | 1,2-Benzenedicarboxylic acid, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
610-27-5 | |
Record name | 4-Nitrophthalic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=610-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitrophthalic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrophthalic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5395 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Benzenedicarboxylic acid, 4-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Benzenedicarboxylic acid, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitrophthalic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.288 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Nitrophthalic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KGN4549BTD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-nitrophthalic acid?
A1: this compound has the molecular formula C8H5NO6 and a molecular weight of 211.13 g/mol. [, ]
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: Researchers frequently utilize Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to characterize this compound. These techniques provide insights into its functional groups, structural conformation, and molecular weight, respectively. [, , , , ]
Q3: How does the solubility of this compound vary in different solvents?
A3: The solubility of this compound is influenced by temperature and the solvent used. Its solubility in water increases with increasing temperature. [] Studies have explored its solubility in other solvents like 1,4-dioxane, providing valuable data for crystallization and separation processes. []
Q4: Can this compound act as a catalyst in organic reactions?
A4: Yes, this compound has demonstrated catalytic activity in specific organic reactions. It has been successfully employed as a catalyst in Imino Diels-Alder reactions, facilitating the efficient synthesis of pyrano- and furanoquinolines. [, ]
Q5: Have computational methods been used to study this compound?
A5: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the molecular properties of this compound, particularly its hydrogen bonding interactions. [] These calculations provide valuable insights into its electronic structure and reactivity.
Q6: Does the position of the nitro group on the phthalic acid ring influence its properties?
A6: Yes, the position of the nitro group significantly affects the compound's properties. Research indicates that 3-nitrophthalic acid and this compound exhibit different electrochemical behaviors and interactions with metal ions. [] This highlights the importance of regioisomerism in determining the compound's chemical behavior.
Q7: Are there any known strategies to improve the stability or solubility of this compound for specific applications?
A7: While specific formulation strategies for this compound are not extensively discussed in the provided research, its use in synthesizing derivatives like aminofluorescein suggests potential modifications for enhancing solubility and stability. [] Further research in this area could lead to improved formulations for diverse applications.
Q8: What analytical techniques are commonly employed to quantify this compound?
A8: High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of this compound. Studies have explored its retention behavior under various conditions, providing insights for optimizing separation protocols. []
Q9: Is there any information on the environmental impact and degradation of this compound?
A9: While the provided research doesn't explicitly focus on the environmental impact of this compound, its use in pesticide synthesis [] necessitates careful consideration of its potential environmental effects and degradation pathways. Further research is crucial for assessing its ecotoxicological profile and developing sustainable practices for its use and disposal.
Q10: How does the research on this compound bridge different scientific disciplines?
A10: The study of this compound exemplifies interdisciplinary research, encompassing organic synthesis, materials chemistry, analytical techniques, and computational modeling. Its diverse applications, ranging from coordination polymers [, , , , , ] to fluorescence probes [, ] highlight its significance across multiple scientific domains.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.